

Whitepaper: Physicochemical and Bioactive Profile of Yukocitrine

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Compound of Interest

Compound Name:	Yukocitrine
Cat. No.:	B13436255

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Abstract

Yukocitrine is a novel, synthetic heterocyclic compound identified for its potential as a selective kinase inhibitor. This document provides a detailed overview of its fundamental chemical properties, including its physicochemical constants, solubility, and spectroscopic signature. Standardized experimental protocols for the determination of these properties are described. Furthermore, a proposed mechanism of action is detailed, illustrating its interaction with the intracellular "YK-1" signaling pathway. This guide serves as a foundational resource for researchers engaged in preclinical evaluation and drug development activities involving **Yukocitrine**.

Core Chemical and Physical Properties

The fundamental physicochemical data for **Yukocitrine** are summarized below. These properties are essential for its handling, formulation, and interpretation in biological assays.

Property	Value
Molecular Formula	C ₂₂ H ₂₀ N ₄ O ₅ S
Molecular Weight	468.49 g/mol
Appearance	Pale yellow, crystalline solid
Melting Point	212-215 °C (with decomposition)
pKa	6.8 (primary amine), 9.5 (phenol)
LogP (Octanol/Water Partition Coefficient)	3.1
CAS Registry Number	Not Assigned

Solubility Profile

The solubility of **Yukocitrine** was determined in a range of standard laboratory solvents at 25°C. This information is critical for designing in vitro experiments and developing suitable formulation strategies.

Solvent	Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	85
N,N-Dimethylformamide (DMF)	50
Ethanol	5.2
Methanol	2.8
Phosphate-Buffered Saline (PBS, pH 7.4)	0.08
Water (unbuffered)	< 0.01

Spectroscopic Data

Spectroscopic analyses were conducted to confirm the structural identity and purity of the synthesized **Yukocitrine**.

Analysis Method	Key Signals / Peaks
¹ H NMR (500 MHz, DMSO-d ₆)	δ 10.1 (s, 1H), 8.5 (d, J=8.5 Hz, 1H), 7.9 (d, J=2.5 Hz, 1H), 7.7 (dd, J=8.5, 2.5 Hz, 1H), 7.2 (s, 1H), 4.1 (t, J=6.0 Hz, 2H), 3.3 (t, J=6.0 Hz, 2H), 2.5 (s, 3H).
¹³ C NMR (125 MHz, DMSO-d ₆)	δ 168.5, 155.2, 149.8, 142.1, 131.5, 128.9, 125.4, 118.6, 115.3, 55.4, 45.8, 24.7.
FT-IR (ATR, cm ⁻¹)	3350 (N-H stretch), 3100 (O-H stretch, broad), 1680 (C=O, amide), 1590 (C=C, aromatic), 1340 (S=O, sulfonyl), 1160 (S=O, sulfonyl).
UV-Vis (λ _{max} , in Methanol)	285 nm (ε = 18,500 M ⁻¹ cm ⁻¹), 360 nm (ε = 9,200 M ⁻¹ cm ⁻¹)

Experimental Protocols

The methodologies used to obtain the data in this guide are detailed below.

5.1 Determination of Solubility A saturated solution of **Yukocitrine** was prepared in each solvent by adding an excess of the compound to 1 mL of the solvent. The resulting suspension was agitated in a sealed vial at 25°C for 24 hours. After equilibration, the suspension was filtered through a 0.22 μm PTFE syringe filter. The concentration of the dissolved **Yukocitrine** in the filtrate was then determined by High-Performance Liquid Chromatography (HPLC) with UV detection against a calibrated standard curve.

5.2 NMR Spectroscopy Spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer. Approximately 10 mg of **Yukocitrine** was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δ 2.50 for ¹H and δ 39.52 for ¹³C).

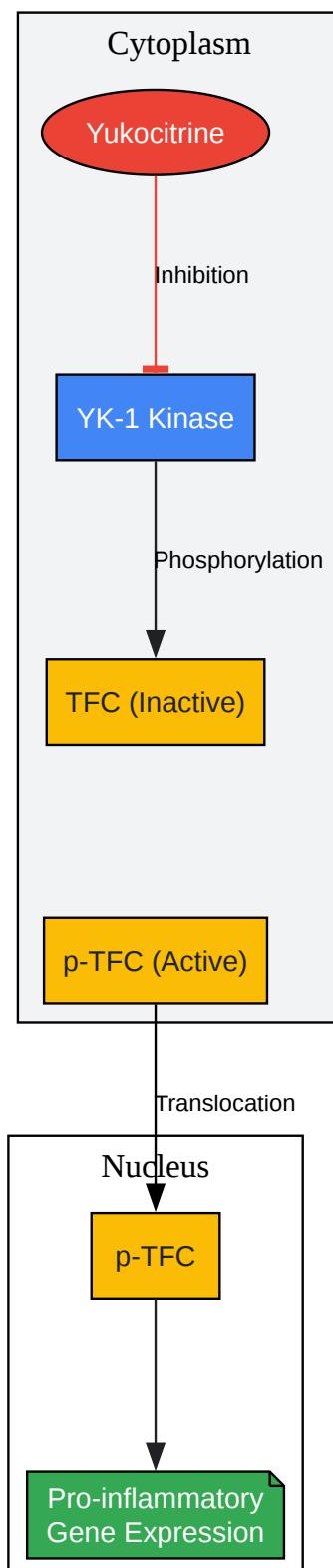
5.3 HPLC Purity Analysis Purity was assessed using a reverse-phase HPLC method on an Agilent 1290 Infinity II system equipped with a diode array detector.

- Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 μm)

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 10% B to 95% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Detection: 285 nm

Visualizations: Pathway and Workflow

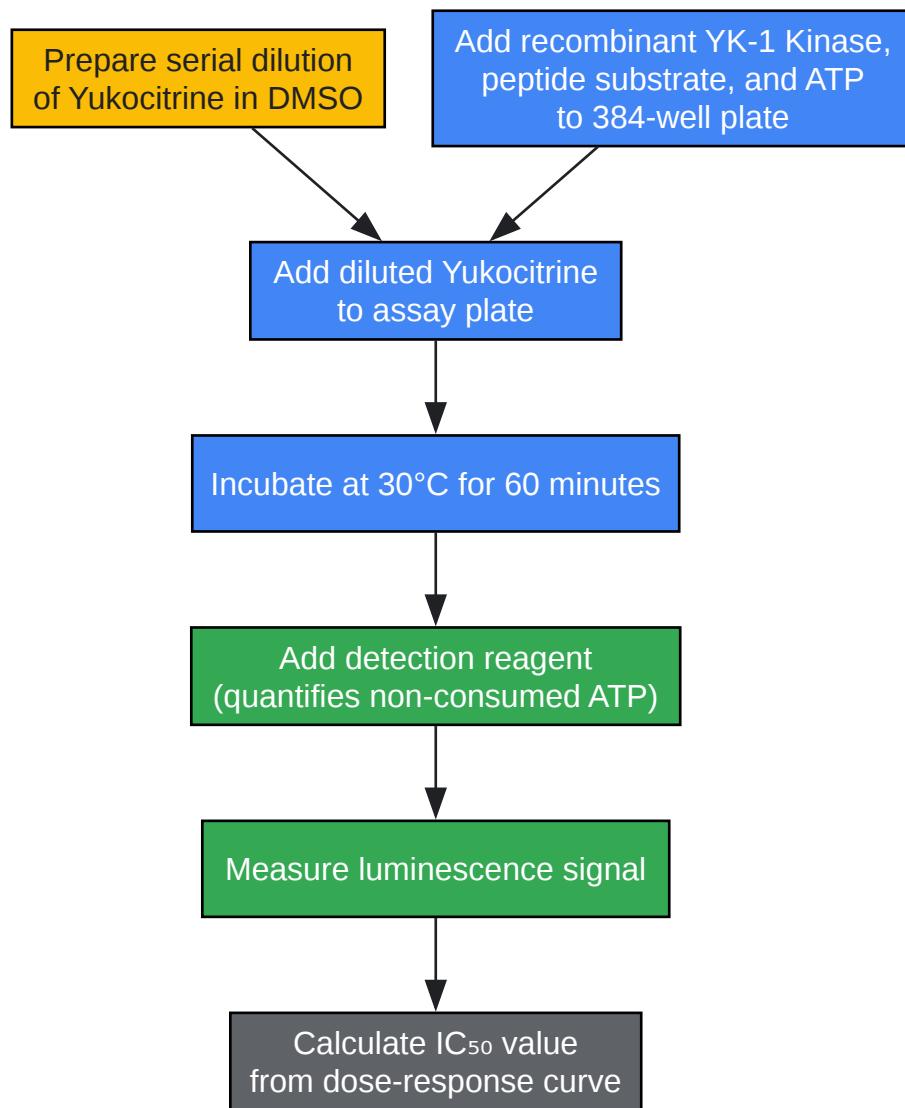
6.1 Proposed Signaling Pathway **Yukocitrine** is hypothesized to inhibit the YK-1 Kinase, a key enzyme in a pathway promoting cellular inflammation. By blocking the phosphorylation of the downstream effector protein, Trans-Factor C (TFC), **Yukocitrine** is believed to prevent its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.



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Caption: Proposed inhibitory action of **Yukocitrine** on the YK-1 signaling cascade.

6.2 Experimental Workflow: Kinase Inhibition Assay The following workflow describes the high-throughput screening method used to quantify the inhibitory activity of **Yukocitrine** against its target, YK-1 Kinase.



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Caption: Workflow for determining the IC_{50} of **Yukocitrine** in a luminescence-based kinase assay.

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